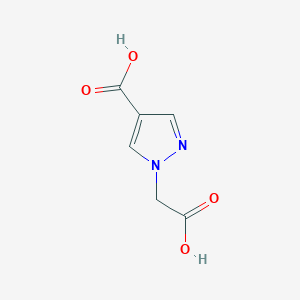
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine, commonly known as MDBP, is a synthetic compound that belongs to the amphetamine family. MDBP is a potent dopamine transporter inhibitor that has been used in scientific research to study the role of dopamine in various physiological and pathological conditions.
Mechanism of Action
MDBP works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine into presynaptic neurons. When dopamine is released into the synapse, it binds to dopamine receptors on postsynaptic neurons, leading to various physiological and behavioral effects. The dopamine transporter then removes dopamine from the synapse and transports it back into presynaptic neurons, terminating its effects. MDBP blocks this transporter, leading to an increase in extracellular dopamine levels and prolonged dopamine effects.
Biochemical and Physiological Effects:
MDBP has been shown to have various biochemical and physiological effects in scientific research. MDBP increases extracellular dopamine levels, leading to an increase in locomotor activity, reward-seeking behavior, and cognitive function. MDBP has also been shown to induce neurotoxicity in dopaminergic neurons, leading to cell death and Parkinson's-like symptoms.
Advantages and Limitations for Lab Experiments
MDBP has several advantages for lab experiments, including its potency and selectivity for the dopamine transporter. MDBP is also relatively easy to synthesize and has a high purity. However, MDBP has some limitations, including its potential for inducing neurotoxicity and its limited availability.
Future Directions
MDBP has several potential future directions in scientific research. One possible direction is to study the role of dopamine in addiction and develop new treatments for addiction using MDBP. Another potential direction is to study the neurotoxicity of MDBP and develop new neuroprotective agents. Finally, MDBP could be used to study the role of dopamine in various neurological and psychiatric disorders, leading to new insights into the pathophysiology of these conditions.
Synthesis Methods
MDBP can be synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 1-amino-2-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields MDBP as a white crystalline powder with a melting point of 146-147°C.
Scientific Research Applications
MDBP has been used in scientific research to study the role of dopamine in various physiological and pathological conditions such as Parkinson's disease, schizophrenia, and addiction. MDBP is a potent dopamine transporter inhibitor that blocks the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels can help researchers understand the role of dopamine in various biological processes.
properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVDFTGLPAVJSG-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2926955.png)



![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926963.png)


![2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2926968.png)



![N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2926974.png)
![3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2926976.png)
